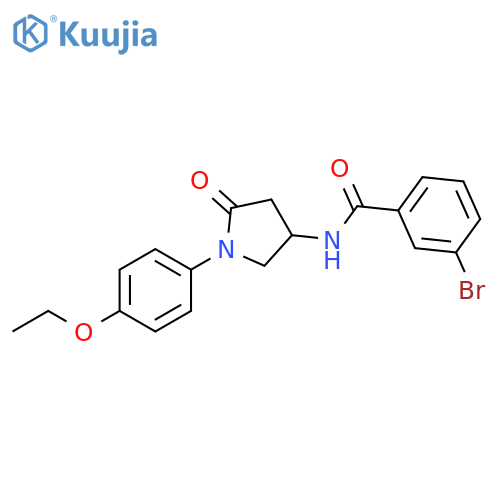

Cas no 905659-26-9 (3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide)

3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide

- 3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

- Benzamide, 3-bromo-N-[1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinyl]-

- 3-bromo-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

- 905659-26-9

- F2539-0633

- AB00679391-01

- AKOS024658452

-

- インチ: 1S/C19H19BrN2O3/c1-2-25-17-8-6-16(7-9-17)22-12-15(11-18(22)23)21-19(24)13-4-3-5-14(20)10-13/h3-10,15H,2,11-12H2,1H3,(H,21,24)

- InChIKey: PTMFKUHLBTVSEK-UHFFFAOYSA-N

- ほほえんだ: C(NC1CC(=O)N(C2=CC=C(OCC)C=C2)C1)(=O)C1=CC=CC(Br)=C1

計算された属性

- せいみつぶんしりょう: 402.05791g/mol

- どういたいしつりょう: 402.05791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 479

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 58.6Ų

3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2539-0633-10mg |

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

905659-26-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2539-0633-20mg |

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

905659-26-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2539-0633-30mg |

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

905659-26-9 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2539-0633-10μmol |

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

905659-26-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2539-0633-25mg |

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

905659-26-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2539-0633-2mg |

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

905659-26-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2539-0633-50mg |

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

905659-26-9 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2539-0633-1mg |

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

905659-26-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2539-0633-20μmol |

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

905659-26-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2539-0633-100mg |

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

905659-26-9 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324

-

Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamideに関する追加情報

Comprehensive Overview of 3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide (CAS No. 905659-26-9)

3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide (CAS No. 905659-26-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique pyrrolidinone core and brominated benzamide moiety, is increasingly studied for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its structural features, which combine a 4-ethoxyphenyl group with a 5-oxopyrrolidin-3-yl scaffold, offering versatile reactivity for further derivatization.

The compound's CAS No. 905659-26-9 serves as a critical identifier in chemical databases, ensuring accurate tracking in regulatory and research contexts. Its systematic name, 3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide, reflects its intricate architecture, which includes a bromine substituent at the 3-position of the benzamide ring. This structural element is often leveraged in cross-coupling reactions, a hot topic in modern synthetic chemistry due to the growing demand for small-molecule therapeutics and targeted drug delivery systems.

In recent years, the scientific community has explored the role of pyrrolidinone derivatives like 3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide in modulating biological pathways. For instance, such compounds are frequently investigated for their potential as enzyme inhibitors or receptor modulators, aligning with the broader trend of precision medicine. The incorporation of a 4-ethoxyphenyl group further enhances the molecule's lipophilicity, a property highly relevant in optimizing drug bioavailability—a recurring theme in pharmaceutical R&D discussions.

From a synthetic perspective, the bromine atom in 3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide offers a strategic handle for further functionalization via palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings. These methods are pivotal in constructing complex biaryl structures, a cornerstone in developing kinase inhibitors and other bioactive agents. This adaptability makes the compound a valuable intermediate in high-throughput screening campaigns, where rapid diversification of chemical space is essential.

Beyond its synthetic utility, CAS No. 905659-26-9 is often referenced in studies examining structure-activity relationships (SAR) for neuroprotective or anti-inflammatory agents. The 5-oxopyrrolidin-3-yl fragment, in particular, is associated with favorable pharmacokinetic profiles, a recurring focus in AI-driven drug design platforms. As computational tools like molecular docking and QSAR modeling gain traction, the demand for well-characterized building blocks like this compound continues to rise.

Environmental and regulatory considerations also shape the discourse around 3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide. While not classified as hazardous, its handling requires standard laboratory precautions, reflecting the broader industry shift toward green chemistry principles. Researchers frequently search for eco-friendly synthetic routes to such intermediates, underscoring the intersection of sustainability and pharmaceutical innovation.

In summary, 3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide (CAS No. 905659-26-9) exemplifies the convergence of medicinal chemistry, synthetic methodology, and drug discovery. Its multifaceted applications—from serving as a versatile intermediate to enabling SAR studies—position it as a compound of enduring relevance in both academic and industrial settings. As the field advances, this molecule will likely remain a focal point for innovations in small-molecule therapeutics and personalized medicine.

905659-26-9 (3-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide) 関連製品

- 1155574-85-8(1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-amine)

- 292056-83-8(2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide)

- 2137751-92-7(2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]-)

- 2172192-31-1(4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-2-methoxybutanoic acid)

- 2248401-89-8(methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate)

- 2138340-82-4(1-benzyl-5-(1-chloro-2-methoxyethyl)-1H-1,2,3-triazole)

- 154-87-0(Cocarboxylase)

- 2229296-09-5(tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate)

- 2172268-15-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpyrrolidin-3-yl}acetic acid)

- 1349171-59-0(methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate)